(3,3,3-Trichloropropyl)triphenylphosphonium chloride
Overview
Description
(3,3,3-Trichloropropyl)triphenylphosphonium chloride, also known as TPPCl, is a powerful organic compound used in a wide variety of scientific research applications. TPPCl is a quaternary ammonium salt of triphenylphosphonium chloride, a compound made up of three phenyl rings and three chlorine atoms attached to a central phosphorus atom. TPPCl is a highly polar, water-soluble molecule, making it an ideal choice for many scientific research applications.
Scientific Research Applications
Synthesis of DL-Histrionicotoxin
This compound serves as a reactant in the synthesis of DL-histrionicotoxin, which involves a nine-step synthesis process. Key steps include cross-metathesis, oxime formation, and Michael addition .
Generation of Trichloromethylated (Z)-Olefins
Deprotonation of (3,3,3-Trichloropropyl)triphenylphosphorane, derived from our compound of interest, allows for the reaction with aldehydes to produce trichloromethylated (Z)-olefins. These olefins are valuable for synthesizing (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes with high yields and stereospecificity .
Wittig Reactions
(3,3,3-Trichloropropyl)triphenylphosphonium chloride is also used in Wittig reactions to create various organic compounds through the formation of carbon-carbon double bonds .
Mechanism of Action
Target of Action
It is known to be a reactant in the synthesis of dl-histrionicotoxin , suggesting that it may interact with enzymes or other molecules involved in this process.
Mode of Action
The compound, upon deprotonation, generates the corresponding phosphorane . This phosphorane then reacts with aldehydes to give trichloromethylated (Z)-olefins . This suggests that the compound may act by donating electrons and participating in bond formation during chemical reactions.
Biochemical Pathways
Its role in the synthesis of dl-histrionicotoxin indicates that it may influence pathways related to the production of this toxin.
Result of Action
Its role in the synthesis of dl-histrionicotoxin suggests that it may contribute to the production of this toxin at the molecular level.
properties
IUPAC Name |
triphenyl(3,3,3-trichloropropyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLBDGPLEYFDOR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471894 | |
Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,3-Trichloropropyl)triphenylphosphonium chloride | |
CAS RN |
804482-50-6 | |
Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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